molecular formula C6H7BrN2 B030763 2-Amino-3-bromo-5-methylpyridine CAS No. 17282-00-7

2-Amino-3-bromo-5-methylpyridine

Cat. No. B030763
CAS RN: 17282-00-7
M. Wt: 187.04 g/mol
InChI Key: NDPKXEWDWTZBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Amino-3-bromo-5-methylpyridine can be synthesized through various chemical reactions, involving steps such as diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, starting from 2-amino-6-methylpyridine as the raw material. The synthesis process has been investigated for its efficiency under different reaction conditions, leading to an overall yield of 34.6% (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of 2-amino-3-bromo-5-methylpyridine has been characterized through various spectroscopic and theoretical methods. Experimental and theoretical investigations have provided insights into the electronic and vibrational characteristics, equilibrium geometry, and complete vibrational assignments of wavenumbers (Christina Susan Abraham et al., 2017).

Chemical Reactions and Properties

2-Amino-3-bromo-5-methylpyridine participates in various chemical reactions, including the electrocatalytic carboxylation with CO2 in ionic liquids, leading to the formation of 6-aminonicotinic acid. This reaction demonstrates the compound's reactivity and potential utility in synthesizing valuable derivatives under mild conditions (Q. Feng et al., 2010).

Scientific Research Applications

  • Study of Amino Compounds Formation

    It is used in researching the mechanisms of formation of amino compounds from 2-bromopyridine-N-oxides (Martens & Hertog, 2010).

  • Photoinduced Amino-Imino Tautomerism

    The compound is used for studying photoinduced amino-imino tautomerism, which involves the transition between different forms of a compound (Akai et al., 2006).

  • Synthesis of Bipyridines and Piperidines

    2-Amino-3-bromo-5-methylpyridine is employed in the synthesis of 4, 5, and 6Methyl2,2′Bipyridine through Negishi cross-coupling strategies, and in the synthesis of 3-substituted piperidines from chiral non-racemic lactams (Smith et al., 2003; Micouin et al., 1994).

  • Synthesis of 5-Arylamino-2-picolines

    It's also used in the synthesis of these compounds, as demonstrated in a reinvestigation study (Peterson & Tolman, 1977).

  • Ligand for BAZ2B Bromodomain

    It serves as a ligand in the BAZ2B bromodomain, which is involved in protein-protein interactions (Marchand et al., 2016).

  • Pharmaceutical and Chemical Intermediates

    This compound and its derivatives are important intermediates in pharmaceutical and chemical manufacturing (Liang, 2010).

  • Antimicrobial Activity

    Compounds containing 2-Amino-3-bromo-5-methylpyridine exhibit considerable antimicrobial activity against bacteria and yeasts (Abu-Youssef et al., 2010).

  • Electrosynthesis and Dimerization

    It's involved in electrosynthesis processes and in photochemical dimerization studies (Feng et al., 2010; Taylor & Kan, 1963).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Amino-3-bromo-5-methylpyridine may be used in the synthesis of various other compounds . More details about its potential applications can be found in the relevant papers .

properties

IUPAC Name

3-bromo-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPKXEWDWTZBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333990
Record name 2-Amino-3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-methylpyridine

CAS RN

17282-00-7
Record name 2-Amino-3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-picoline (5 g) in acetic acid (40 mL) at r.t. was added bromine (2.6 mL) slowly. After 1 h, the acid was neutralized by the careful addition of sodium hydroxide (10N) at 0°0 C. The resulting orange precipitate was dissolved in ether and washed successively with saturated potassium carbonate, saturated Na2S2O3 and brine, dried and concentrated. Flash chromatography (eluting with hexane/ethyl acetate, 3:2 v/v) of the residual solid provided the title compound as a pale yellow solid (7.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromine (3.19 g) was added dropwise at 0° C. to a solution of 2-amino-5-picoline in 75 mL CH2Cl2. After about two hours at room temperature, the reaction was extracted with saturated sodium carbonate solution, then sodium thiosulfate solution. The combined aqueous extracts were washed with CH2Cl2, and the combined organic extracts washed with saturated NaCl, dried (Na2SO4) and concentrated giving 3.59 g crude material. The product was purified by flash chromatography on silica gel, eluting with petroleum ether with increasing amounts of CH2Cl2 (0-40%), giving 3.05 g 2-amino-3-bromo-5-picoline, m.p. 68°-70° C.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-methylpyridine
Reactant of Route 2
2-Amino-3-bromo-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-bromo-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-bromo-5-methylpyridine
Reactant of Route 5
2-Amino-3-bromo-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-bromo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.